molecular formula C13H10N2S B13024232 2-Methyl-6-(phenylthio)nicotinonitrile

2-Methyl-6-(phenylthio)nicotinonitrile

Cat. No.: B13024232
M. Wt: 226.30 g/mol
InChI Key: HPVVWHLVVIBXKS-UHFFFAOYSA-N
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Description

2-Methyl-6-(phenylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a phenylthio group at the 6-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylthio)nicotinonitrile typically involves multicomponent reactions. One common method is the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(phenylthio)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound with a nitrile group at the 3-position of the pyridine ring.

    2-Methyl-6-(phenylthio)pyridine: Similar structure but lacks the nitrile group.

    6-Phenylthio-3-cyanopyridine: Similar structure but lacks the methyl group.

Uniqueness

2-Methyl-6-(phenylthio)nicotinonitrile is unique due to the combination of its substituents. The presence of the methyl group, phenylthio group, and nitrile group in specific positions on the pyridine ring imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-methyl-6-phenylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3

InChI Key

HPVVWHLVVIBXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C#N

Origin of Product

United States

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